An In-depth Technical Guide to 2-butyl-2-(2,4-dichlorophenyl)oxirane
An In-depth Technical Guide to 2-butyl-2-(2,4-dichlorophenyl)oxirane
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 2-butyl-2-(2,4-dichlorophenyl)oxirane. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.
Chemical Identity and Structure
2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound featuring a substituted oxirane (epoxide) ring. The structure is characterized by a butyl group and a 2,4-dichlorophenyl group attached to the same carbon atom of the oxirane ring. This asymmetric substitution pattern is key to its chemical reactivity.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-butyl-2-(2,4-dichlorophenyl)oxirane | [1] |
| CAS Number | 88374-07-6 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.14 g/mol | [1] |
| InChI Key | SBPUYQOPWLYDBB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-butyl-2-(2,4-dichlorophenyl)oxirane are not widely available in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and should be considered as approximate values.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | ~277-280 °C | [2] |
| Melting Point | ~ -67 to -65 °C | [2] |
| Density | ~1.23 g/mL | [2] |
| Solubility | Good solubility in common organic solvents | [2] |
| XLogP3 | 4.3 | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane is through the epoxidation of the corresponding alkene precursor, 1-(2,4-dichlorophenyl)hex-1-ene.[4]
Experimental Protocol: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene
The following is a representative experimental protocol based on common epoxidation procedures. Actual yields and optimal conditions may vary.
Materials:
-
1-(2,4-dichlorophenyl)hex-1-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(2,4-dichlorophenyl)hex-1-ene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of the alkene over a period of 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Chemical Reactivity
The reactivity of 2-butyl-2-(2,4-dichlorophenyl)oxirane is dominated by the strained three-membered epoxide ring, making it susceptible to ring-opening reactions with various nucleophiles.[3] The presence of the electron-withdrawing 2,4-dichlorophenyl group influences the regioselectivity of these reactions. Under basic or neutral conditions, nucleophilic attack is expected to occur at the less sterically hindered primary carbon of the oxirane ring.
Biological Activity and Significance
2-butyl-2-(2,4-dichlorophenyl)oxirane is primarily known as a process-related impurity in the production of the triazole fungicide, Hexaconazole.[4][5] Hexaconazole is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops.[6]
Mechanism of Action
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane and inhibiting fungal growth.
Ergosterol Biosynthesis Pathway and Inhibition
The ergosterol biosynthesis pathway is a complex multi-step process that converts acetyl-CoA into ergosterol. The diagram below illustrates the key steps in this pathway and the point of inhibition by azole fungicides.
Caption: Simplified Ergosterol Biosynthesis Pathway and Site of Azole Inhibition.
Analytical Methods
The detection and quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane, particularly as an impurity in Hexaconazole, typically rely on chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the methods of choice for the separation and identification of this compound.
Safety and Toxicology
Detailed toxicological data, such as LD50 values, for 2-butyl-2-(2,4-dichlorophenyl)oxirane are not publicly available. However, as an organic compound containing an epoxide ring and chlorinated aromatic moiety, it should be handled with appropriate safety precautions in a laboratory setting.
General Safety Recommendations: [2][8]
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Keep away from heat, sparks, and open flames.
Conclusion
2-butyl-2-(2,4-dichlorophenyl)oxirane is a chemically reactive molecule of interest primarily due to its role as an impurity in the fungicide Hexaconazole. Its presumed mechanism of action, through the inhibition of the ergosterol biosynthesis pathway, aligns with that of the parent compound. While detailed experimental and toxicological data are scarce in the public domain, this guide provides a foundational understanding of its chemical nature, synthesis, and biological relevance for researchers in the fields of agrochemistry and drug discovery. Further research would be beneficial to fully characterize its physicochemical properties, biological activity, and toxicological profile.
References
- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Buy Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 [smolecule.com]
- 4. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 5. 2-butyl-2-(2,4-dichlorophenyl)oxirane [chemicalbook.com]
- 6. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]




